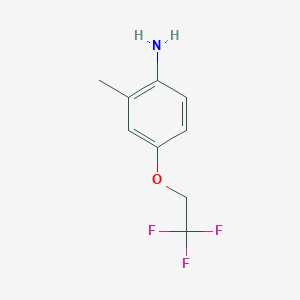

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline

Description

Properties

IUPAC Name |

2-methyl-4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEPNENAHKUYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 2,2,2 Trifluoroethoxy Aniline

Electronic Structure and Reactivity Descriptors of 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline

Theoretical calculations can generate descriptors that predict a molecule's reactivity and electronic behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor; its energy is related to the molecule's ionization potential and nucleophilicity. youtube.comyoutube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor; its energy is related to the electron affinity and electrophilicity. youtube.comyoutube.com

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, the electron-donating amino group and electron-withdrawing trifluoroethoxy group will significantly influence the energies and spatial distribution of these orbitals.

Table 2: Representative Frontier Orbital Energies (Note: This table presents hypothetical but typical energy values for a complex organic molecule as calculated by DFT methods.)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.85 | Region of highest electron density, likely site for electrophilic attack. |

| LUMO | -0.95 | Region of lowest electron density, likely site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates high kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophiles and nucleophiles. researchgate.net The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, the MEP surface would clearly identify the nucleophilic character of the amino group (due to the nitrogen lone pair) and the electrophilic character of the hydrogen atoms on the amino group and potentially the region around the highly electronegative fluorine atoms.

Table 3: Predicted Reactive Sites from MEP Analysis (Note: The sites are predicted based on the general electronic effects of the functional groups.)

| Potential Site | Predicted Reactivity | Reason |

|---|---|---|

| Nitrogen Atom (Amino Group) | Nucleophilic / Basic | High electron density due to the lone pair, indicated by a negative potential (red) region. |

| Aromatic Ring (ortho to -NH2) | Nucleophilic | Activated by the electron-donating amino group, showing increased electron density. |

| Amino Group Hydrogens | Electrophilic / Acidic | Electron density is pulled towards the nitrogen, creating a positive potential (blue) region. |

| Trifluoromethyl Group (-CF3) | Electrophilic Influence | Strongly electron-withdrawing nature of fluorine atoms creates a positive potential on adjacent carbons. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in atoms and bonds. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond closely to the familiar Lewis structure concepts. wikipedia.orgwisc.edu This analysis provides quantitative insight into intramolecular interactions, charge transfer, and hyperconjugation effects that contribute to molecular stability.

In this compound, NBO analysis would focus on the delocalization of electron density from donor orbitals to acceptor orbitals. Key interactions would include the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding orbitals (acceptor NBOs) of the aromatic ring. This n → π* interaction is characteristic of aniline (B41778) and its derivatives and is crucial for understanding the electronic effects of the amino group on the ring.

Furthermore, NBO analysis can quantify the stabilization energy associated with these delocalizations. For instance, the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-C bonds in the ring would be calculated. The presence of the electron-withdrawing trifluoroethoxy group and the electron-donating methyl group would modulate the electron density distribution and the energies of these interactions. A hypothetical table of the most significant donor-acceptor interactions and their second-order perturbation theory energies (E(2)) is presented below to illustrate the expected findings.

Illustrative NBO Analysis Data for this compound This table presents hypothetical data based on typical values for substituted anilines to illustrate the expected results from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π* (C-C)ring | ~50-60 | n → π* (Resonance) |

| LP (1) N | σ* (C-H)vicinal | ~5-10 | n → σ* (Hyperconjugation) |

| σ (C-H)methyl | σ* (C-C)ring | ~2-5 | σ → σ* (Hyperconjugation) |

| σ (C-C)ring | σ* (C-C)ring | ~2-4 | σ → σ* (Ring strain/delocalization) |

Atomic Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Atomic charge distribution analysis provides a way to assign partial charges to each atom in a molecule, offering insights into its electrostatic potential, polarity, and reactivity. Two common methods are Mulliken population analysis and Natural Population Analysis (NPA), which is derived from the NBO method. NPA is generally considered more robust as it is less sensitive to the choice of basis set.

For this compound, a charge distribution analysis would reveal the electronic influence of the substituents on the aniline core.

The methyl (-CH3) group is a weak electron-donating group through induction and hyperconjugation, leading to a slight increase in electron density at the ortho and para positions relative to it.

The calculated atomic charges can be used to generate an electrostatic potential map, visually representing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Illustrative Atomic Charges (NPA) for Key Atoms This table presents hypothetical Natural Population Analysis (NPA) charges to illustrate the expected charge distribution.

| Atom/Group | Expected NPA Charge (a.u.) | Rationale |

|---|---|---|

| Nitrogen (in NH2) | ~ -0.8 to -1.0 | High electronegativity and lone pair |

| Carbon (ipso to NH2) | ~ +0.1 to +0.2 | Attached to electronegative Nitrogen |

| Carbon (ortho to NH2) | ~ -0.1 to -0.2 | Increased electron density from NH2 donation |

| Carbon (ipso to OCH2CF3) | ~ +0.2 to +0.4 | Strong electron-withdrawing effect |

| Oxygen (in OCH2CF3) | ~ -0.6 to -0.8 | High electronegativity |

Prediction and Assignment of Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are highly effective for calculating the vibrational frequencies of molecules. nih.gov These theoretical frequencies, when appropriately scaled to correct for anharmonicity and basis set limitations, can be used to assign the peaks observed in experimental infrared (IR) and Raman spectra. globalresearchonline.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. nist.gov

For this compound, a DFT calculation would predict approximately 3N-6 fundamental vibrations, where N is the number of atoms. The resulting vibrational spectrum would have several characteristic regions:

N-H Stretching: Typically found in the 3300-3500 cm-1 region, corresponding to the symmetric and asymmetric stretching of the amino group. nih.gov

C-H Stretching: Aromatic C-H stretches appear around 3000-3100 cm-1, while the methyl C-H stretches are found just below 3000 cm-1. nih.gov

C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1000-1300 cm-1 range.

C-O Stretching: The C-O-C ether linkage would produce strong stretching vibrations, usually in the 1050-1250 cm-1 region.

Aromatic C=C Stretching: These vibrations occur in the 1400-1600 cm-1 range and are characteristic of the benzene (B151609) ring.

Illustrative Predicted Vibrational Frequencies This table presents hypothetical vibrational frequencies and their assignments based on known group frequencies for similar molecules.

| Frequency Range (cm-1) | Assignment | Type of Vibration |

|---|---|---|

| 3400 - 3500 | νas(NH2) | Asymmetric N-H Stretch |

| 3300 - 3400 | νs(NH2) | Symmetric N-H Stretch |

| 3000 - 3100 | ν(C-H)aromatic | Aromatic C-H Stretch |

| 2900 - 3000 | ν(C-H)aliphatic | Methyl & Methylene C-H Stretch |

| 1600 - 1650 | δ(NH2) | NH2 Scissoring/Bending |

| 1450 - 1600 | ν(C=C)aromatic | Aromatic Ring Stretch |

| 1100 - 1300 | ν(C-F) | C-F Stretch (very strong) |

Computational Studies on Reaction Mechanisms and Kinetics Relevant to this compound

Computational chemistry is instrumental in mapping out the reaction mechanisms and calculating the kinetics of chemical reactions. For a molecule like this compound, a key reaction in atmospheric or combustion chemistry would be its interaction with radicals like the hydroxyl radical (•OH). mdpi.com

Conventional Transition State Theory (TST) is used to calculate the rate constants of elementary reaction steps. nih.gov This involves locating the transition state (TS) structure on the potential energy surface that connects reactants and products. The energy barrier (activation energy) determined from the difference in energy between the reactants and the TS is the primary factor governing the reaction rate at a given temperature. For the reaction of this compound with •OH, TST could be used to calculate the rate constants for different pathways, such as hydrogen abstraction from the amino group, the methyl group, or addition of the •OH radical to the aromatic ring. mdpi.com

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule or system as a function of its geometry. By exploring the PES, chemists can identify all possible reaction pathways, including reactants, products, intermediates, and transition states. nih.gov For the reaction of this compound with a radical, a computational exploration of the PES would reveal the most favorable reaction channels. For instance, it would determine whether hydrogen abstraction from the -NH2 group is energetically more favorable than addition to the ring, and how the electron-donating and -withdrawing substituents influence the relative energy barriers of these competing pathways. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl aniline |

| Aniline |

Reaction Pathways and Mechanistic Studies Involving 2 Methyl 4 2,2,2 Trifluoroethoxy Aniline

Electrophilic Aromatic Substitution Reactions of 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The rate and regioselectivity of this reaction are highly dependent on the nature of the substituents already present on the ring. longdom.org

The outcome of EAS reactions on this compound is determined by the cumulative directing effects of its substituents. The amino group is one of the most potent activating groups, strongly favoring substitution at the ortho and para positions. libretexts.org The methyl group is also an activating, ortho-, para-directing substituent, albeit weaker than the amino group. savemyexams.com Conversely, the trifluoroethoxy group presents a more complex scenario. While the oxygen atom can donate electron density to the ring via resonance (a +R effect), the highly electronegative trifluoromethyl (-CF₃) moiety exerts a powerful electron-withdrawing inductive effect (a -I effect). This inductive effect deactivates the ring, but the resonance effect still directs incoming electrophiles to the ortho and para positions, similar to halogens. libretexts.orglibretexts.org

In a multi-substituted ring, the most powerful activating group generally controls the position of further substitution. reddit.com In this case, the amino group at C1 dictates the regioselectivity. The positions ortho to the amino group are C2 and C6. The position para to the amino group is C4, which is already occupied by the trifluoroethoxy group. The C2 position is also blocked by the methyl group. Therefore, electrophilic attack is overwhelmingly directed to the C6 position. A secondary, less favored site would be the C2 position, which is ortho to the trifluoroethoxy group and meta to the amino group. Steric hindrance from the adjacent methyl and trifluoroethoxy groups can also influence the accessibility of the reactive sites. nih.govlibretexts.org

Table 1: Analysis of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Nature | Directing Influence |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | Strong +R, Weak -I | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | C2 | Weak +I | Weakly Activating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions on the Trifluoroethoxy-Substituted Aromatic Ring

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from EAS and requires specific conditions to proceed. masterorganicchemistry.com Crucially, SNA_r is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. libretexts.orgbyjus.com These EWGs are necessary to decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile, and to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

For this compound, undergoing an SNA_r reaction where the trifluoroethoxy group acts as the leaving group is highly unfavorable under typical conditions. The aromatic ring possesses two electron-donating groups (amino and methyl), which increase the ring's electron density and thus deactivate it towards nucleophilic attack. masterorganicchemistry.com For this reaction to become feasible, the electronic character of the ring would need to be fundamentally altered, for instance, by the introduction of potent EWGs like nitro groups at the positions ortho to the trifluoroethoxy group (C3 and C5).

Table 2: Feasibility of Nucleophilic Aromatic Substitution

| Requirement for SNAr | Status in this compound |

|---|---|

| Good Leaving Group | Trifluoroethoxide is a potential leaving group. |

| Electron-Deficient Ring | Ring is electron-rich due to -NH₂ and -CH₃ groups. |

| EWG Ortho/Para to Leaving Group | No strong EWGs are present; -NH₂ and -CH₃ are electron-donating. |

Radical Initiated Reactions with this compound

Radical reactions involve species with unpaired electrons and proceed via chain mechanisms involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org The interaction of aniline (B41778) derivatives with common radical species like methyl and hydroxyl radicals is of significant interest, particularly in atmospheric chemistry and combustion. nih.govmdpi.com

Theoretical studies on the reaction between aniline and methyl radicals (•CH₃) have shown two primary competing pathways: hydrogen abstraction from the amino group and radical addition to the aromatic ring. nih.govnih.gov The H-abstraction from the -NH₂ group leads to the formation of methane (B114726) (CH₄) and an anilinyl radical (C₆H₅NH•). The addition of the methyl radical occurs preferentially at the ortho position of aniline to form a cyclohexadienyl radical intermediate. nih.govnih.gov

In the case of this compound, similar pathways are expected.

H-abstraction: The abstraction of a hydrogen atom from the -NH₂ group remains a probable reaction channel.

Radical Addition: The addition of a methyl radical to the ring will be influenced by the existing substituents. The high electron density at the positions ortho to the strongly activating amino group (C6) and ortho to the methyl group (C3) makes them the most likely targets for the electrophilic methyl radical.

Table 3: Kinetic Parameters for the Reaction of Aniline with Methyl Radicals at 760 Torr

| Reaction Channel | Rate Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |

|---|---|---|---|

| H-abstraction from -NH₂ | k = 7.5 × 10⁻²³ T³·⁰⁴ exp(-40.63 kJ·mol⁻¹/RT) | 300–2000 | nih.gov |

| •CH₃ addition to ortho-C | k = 2.29 × 10⁻³ T⁻³·¹⁹ exp(-56.94 kJ·mol⁻¹/RT) | 300–2000 | nih.gov |

| Total Reaction | k = 7.71 × 10⁻¹⁷ T¹·²⁰ exp(-40.96 kJ·mol⁻¹/RT) | 300–2000 | nih.gov |

The hydroxyl radical (•OH) is a highly reactive oxidant that plays a crucial role in the atmospheric degradation of aromatic compounds. mdpi.com Computational studies on the reaction of 4-methylaniline with •OH radicals indicate that the reaction proceeds primarily through two types of pathways: •OH addition to the aromatic ring and hydrogen abstraction. mdpi.com

For this compound, the reaction with •OH radicals would likely follow these routes:

•OH Addition: The hydroxyl radical can add to various positions on the aromatic ring. The addition is expected to be fastest at the electron-rich positions activated by the amino and methyl groups, namely C6 and C3. This addition forms a hydroxycyclohexadienyl radical intermediate.

H-abstraction: Hydrogen atoms can be abstracted from the amino group (-NH₂) or the methyl group (-CH₃). Studies on similar compounds suggest that H-abstraction from the amino group is a significant channel. mdpi.com

Table 4: Calculated Rate Constants for Reactions of Aromatic Amines with •OH at 300-2000 K and 760 Torr

| Reactant | Total Rate Constant (k_total) (cm³/s) | Reference |

|---|

Oxidation and Polymerization Pathways of Trifluoroethoxy-Aniline Derivatives

The oxidative polymerization of aniline is a well-established method for producing polyaniline (PANI), a conductive polymer. The conventional mechanism involves the formation of radical cations that couple predominantly in a "head-to-tail" fashion, linking the nitrogen atom of one monomer to the para-carbon of another. researchgate.netresearchgate.net

The substitution pattern of this compound significantly impacts its potential for polymerization. The trifluoroethoxy group blocks the C4 position, which is para to the amino group. This blockage prevents the standard head-to-tail polymerization pathway that is dominant for unsubstituted aniline. researchgate.net

Consequently, any polymerization would have to proceed through alternative coupling sites, such as:

Ortho-coupling: Linkages could form at the C6 position, leading to a different polymer backbone structure.

Mixed coupling: A combination of ortho- and other linkages could occur, resulting in a more irregular, branched, or cross-linked polymer.

The presence of substituents on the aromatic ring is known to affect the properties of the resulting polymers. Often, substituted anilines form oligomers or low-molecular-weight polymers with reduced electrical conductivity and solubility compared to standard PANI. nih.gov The steric bulk of the methyl and trifluoroethoxy groups may also hinder the polymerization process, leading to lower yields and molecular weights.

Table 5: Comparison of Aniline and Substituted Aniline Polymerization

| Feature | Aniline | This compound |

|---|---|---|

| Primary Coupling Site | Para-position (C4) | Blocked; alternative sites (e.g., C6) required |

| Expected Polymer Structure | Linear, head-to-tail | Irregular, potentially branched or cross-linked |

| Expected Product | High molecular weight PANI | Oligomers or low molecular weight polymer |

| Expected Conductivity | High (in doped state) | Likely low |

Derivatization via the Amine Functionality of this compound

The presence of the primary amine group makes this compound a versatile building block for a variety of chemical transformations. These reactions primarily involve the substitution of one or both hydrogen atoms of the -NH2 group.

N-Alkylation and N-Acylation Reactions

While specific examples of N-alkylation for this compound are not extensively detailed in publicly available literature, the general principles of aniline chemistry suggest that it would readily undergo such reactions. N-alkylation of anilines can be achieved using various alkylating agents like alkyl halides or sulfates.

N-acylation, on the other hand, is a well-documented transformation for this compound, often employed as a step in the synthesis of more complex molecules. Acylation is typically achieved by reacting the aniline with an acylating agent such as an acyl chloride or an acid anhydride. This reaction results in the formation of an amide linkage.

A notable example of N-acylation is the reaction of this compound with 2-chloronicotinoyl chloride. This reaction is a key step in the synthesis of certain insecticidal compounds.

Table 1: N-Acylation of this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 2-chloronicotinoyl chloride | N-(2-methyl-4-(2,2,2-trifluoroethoxy)phenyl)-2-chloronicotinamide |

This acylation is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, thereby driving the reaction to completion.

Formation of Urea (B33335) and other Amide Derivatives

The synthesis of urea derivatives from this compound is a crucial transformation, particularly in the development of pharmacologically active compounds. Urea derivatives are generally formed by the reaction of the aniline with an isocyanate.

For instance, the reaction of this compound with specific isocyanates is a documented pathway for creating substituted ureas. These reactions proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group.

Table 2: Formation of Urea Derivatives from this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Isocyanate | Substituted Urea Derivative |

Beyond simple ureas, a variety of other amide derivatives can be synthesized. These reactions broaden the scope of molecules accessible from this starting material. The fundamental reaction involves the formation of a new carbon-nitrogen bond between the aniline nitrogen and a carbonyl carbon.

Investigation of Catalytic Transformations Relevant to the Compound

While specific catalytic transformations focusing on this compound as the primary substrate are not extensively reported, the broader class of anilines is known to participate in various catalytic processes. These can include catalytic N-alkylation, amination, and carbonylation reactions.

Advanced Chemical Applications of 2 Methyl 4 2,2,2 Trifluoroethoxy Aniline and Its Scaffolds

Exploration in Non-Linear Optical (NLO) Materials Science

The design of organic molecules with significant non-linear optical (NLO) properties is a field of intensive research, driven by their potential applications in optical data storage, signal processing, and telecommunications. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron density can be polarized by an external electric field. "Push-pull" systems, which feature an electron-donating group (EDG) and an electron-accepting group (EAG) connected by a π-conjugated system, are a cornerstone of molecular NLO materials.

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline fits this "push-pull" paradigm. The aniline (B41778) nitrogen and the ortho-methyl group act as electron-donating components, while the para-trifluoroethoxy group serves as a strong electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key factor for a high second-order NLO response, or first hyperpolarizability (β).

Theoretical Prediction and Experimental Evaluation of Hyperpolarizability

While specific experimental measurements of the first hyperpolarizability (β) for this compound are not widely reported in the literature, its NLO properties can be predicted based on theoretical calculations and comparison with analogous structures. The hyperpolarizability of aniline derivatives is known to be highly sensitive to the nature and position of substituents. synquestlabs.comdoubtnut.com

Theoretical Predictions: Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for predicting NLO properties. google.com For this compound, theoretical models would likely predict a significant β value due to the synergistic effect of the electron-donating amino and methyl groups and the electron-withdrawing trifluoroethoxy group. The substitution pattern is crucial; the para-relationship between the strong donor (amino) and acceptor (trifluoroethoxy) maximizes the change in dipole moment between the ground and excited states, which directly influences the magnitude of β.

To illustrate the expected trend, a hypothetical comparison of calculated hyperpolarizability values for related aniline derivatives is presented in the table below. The values are illustrative and based on general principles of structure-NLO property relationships.

| Compound Name | Electron Donating Group(s) | Electron Withdrawing Group(s) | Predicted Relative First Hyperpolarizability (β) |

| Aniline | -NH₂ | None | Low |

| p-Nitroaniline | -NH₂ | -NO₂ | High |

| 2-Methyl-4-nitroaniline | -NH₂, -CH₃ | -NO₂ | Very High |

| This compound | -NH₂, -CH₃ | -OCH₂CF₃ | High to Very High |

| 4-(2,2,2-Trifluoroethoxy)aniline | -NH₂ | -OCH₂CF₃ | Moderate to High |

This table presents predicted relative values for illustrative purposes based on established structure-property relationships.

Structure-Property Relationships for NLO Activity

The NLO activity of this compound is governed by several key structural features:

Push-Pull System: The core of its NLO potential lies in the push-pull nature of its substituents. The amino group is a strong π-donor, and the ortho-methyl group provides additional inductive electron donation. doubtnut.com Conversely, the trifluoroethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This combination creates a strong intramolecular charge transfer character.

π-Conjugated Bridge: The benzene (B151609) ring acts as the π-conjugated bridge, facilitating the transfer of electron density from the donor to the acceptor.

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. chemistrysteps.com this compound, with its distinct substitution pattern, offers unique advantages as a chemical intermediate.

The reactivity of this compound is dominated by the nucleophilic amino group and the activated aromatic ring. The amino group can readily undergo a variety of transformations, including:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions or used in azo-coupling reactions to form dyes.

Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to produce sulfonamides. This is a common strategy to protect the amino group or to introduce new functionalities. libretexts.org For example, the formation of an acetamide (B32628) can moderate the activating effect of the amino group in electrophilic aromatic substitution reactions. libretexts.org

N-Alkylation: The aniline can be alkylated at the nitrogen atom, although controlling the degree of alkylation can sometimes be challenging.

The aromatic ring itself is activated towards electrophilic aromatic substitution by the strong electron-donating amino group and the moderately activating methyl group. These groups direct incoming electrophiles primarily to the positions ortho and para to the amino group. Given that the para position is occupied, and one ortho position is sterically hindered by the methyl group, electrophilic substitution would be expected to occur predominantly at the position ortho to the amino group (position 5).

Development as a Hydrolytically Stable Building Block for Challenging Synthetic Transformations

In the development of complex molecules, particularly for pharmaceutical and agrochemical applications, the stability of the chemical building blocks under various reaction conditions is of paramount importance. The presence of the 2,2,2-trifluoroethoxy group on the aniline ring imparts significant hydrolytic stability.

The carbon-fluorine bond is exceptionally strong, and the electron-withdrawing nature of the three fluorine atoms makes the ether linkage in the trifluoroethoxy group highly resistant to cleavage. This is in contrast to other ether linkages which can be susceptible to acidic or basic hydrolysis.

Recent research has highlighted the utility of the 2,2,2-trifluoroethoxy group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, where it serves as a more hydrolytically stable alternative to a chloro substituent on a heteroaromatic ring. nih.gov This study demonstrated that a trifluoroethyl ether could withstand aqueous Suzuki coupling conditions, allowing for sequential cross-coupling reactions that would be inaccessible with a more labile chloro-substituted precursor. nih.gov This inherent stability suggests that the trifluoroethoxy group in this compound would remain intact during a wide range of synthetic transformations, even those performed in aqueous or protic media. This makes it a reliable building block for multi-step syntheses where robust functional groups are required.

The table below summarizes the key chemical properties of the functional groups in this compound relevant to its role as a stable building block.

| Functional Group | Property | Implication in Synthesis |

| Amino Group (-NH₂) | Nucleophilic, Basic | Site for diazotization, acylation, alkylation. chemistrysteps.com |

| Methyl Group (-CH₃) | Electron-donating, Steric bulk | Activates aromatic ring, directs electrophilic substitution. |

| Trifluoroethoxy Group (-OCH₂CF₃) | Strongly electron-withdrawing, Hydrolytically stable | Deactivates aromatic ring, highly resistant to cleavage under acidic or basic conditions. nih.gov |

| Aromatic Ring | π-conjugated system | Undergoes electrophilic aromatic substitution, influenced by all substituents. |

Conclusion and Future Research Directions in 2 Methyl 4 2,2,2 Trifluoroethoxy Aniline Chemistry

Summary of Key Academic Contributions

Patented methods highlight the importance of optimizing the synthesis of Rilpivirine's building blocks. For instance, various synthetic strategies focus on preparing precursors to the core diarylpyrimidine structure of Rilpivirine. google.comgoogle.com While specific details on the synthesis of 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline itself are often embedded within broader patents for Rilpivirine, its structural contribution is crucial for the final drug's efficacy. The trifluoroethoxy group, in particular, is a common feature in modern pharmaceuticals, known for enhancing properties like metabolic stability and binding affinity.

Emerging Methodologies for Synthesis and Functionalization of the Compound

Research into the synthesis of Rilpivirine has led to the development of more efficient and environmentally friendly methods that can be applied to its intermediates, including this compound. One emerging methodology is the use of microwave-promoted synthesis, which has been shown to significantly decrease reaction times and improve yields in the final steps of Rilpivirine production. nih.gov This approach offers a more practical and scalable alternative to traditional heating methods. nih.gov

Furthermore, advancements in catalysis are central to new synthetic strategies. For example, palladium-catalyzed cross-coupling reactions are employed for the formation of key C-N and C-C bonds in the synthesis of complex aniline (B41778) derivatives. google.com The development of novel catalyst systems and the use of more benign solvents are ongoing areas of investigation. google.com Functionalization of the aniline core, such as through electrophilic substitution or metal-catalyzed C-H activation, allows for the introduction of diverse chemical groups, enabling the synthesis of a wide range of analogues for structure-activity relationship studies. researchgate.net The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids from anilines, has also seen recent innovations, with studies focusing on controlling reaction pathways to favor desired products. sci-hub.se

Untapped Potential in Advanced Materials Chemistry

While primarily recognized for its pharmaceutical applications, the structural motifs within this compound suggest significant untapped potential in advanced materials chemistry. The presence of a fluorinated alkoxy group can impart unique properties to polymers and other materials, such as enhanced thermal stability, chemical resistance, and specific surface properties. tuodaindus.com

Aniline and its derivatives are fundamental building blocks for conducting polymers, which have applications in microelectronics, sensors, and corrosion protection. rroij.com The copolymerization of functionalized anilines can be used to tune the electronic and physical properties of the resulting materials. For example, incorporating the this compound moiety into a polymer backbone could lead to materials with tailored solubility, conductivity, and environmental stability. rroij.com The electron-withdrawing nature of the trifluoroethoxy group can influence the electronic properties of such polymers, making them candidates for use in organic photovoltaics or as dielectric materials. tuodaindus.comresearchgate.net

Additionally, fluorinated anilines are used as precursors in the synthesis of liquid crystals and other advanced optical materials. The unique combination of the methyl and trifluoroethoxy substituents on the aniline ring could influence molecular packing and intermolecular interactions, potentially leading to novel materials with interesting phase behavior and optical properties. researchgate.netresearchgate.net

Computational Predictions Guiding Future Experimental Endeavors

Computational chemistry offers powerful tools to guide the future exploration of this compound chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict a wide range of molecular properties and to elucidate reaction mechanisms. researchgate.netmdpi.com

For instance, computational studies can predict the reactivity of the aniline ring towards various electrophilic and nucleophilic reagents, helping to optimize conditions for further functionalization. mdpi.com This can guide the synthesis of novel derivatives for applications in both medicinal chemistry and materials science. Spectroscopic properties, such as NMR and IR spectra, can be calculated to aid in the characterization of new compounds. researchgate.net

Moreover, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or potential toxicity of derivatives of this compound. researchgate.net In the realm of materials science, computational simulations can predict the electronic band structure, conductivity, and optical properties of polymers incorporating this aniline derivative, thereby accelerating the discovery of new functional materials. researchgate.net Such theoretical investigations can significantly reduce the experimental effort required by prioritizing the most promising candidates for synthesis and testing.

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

Nitration : Introduce a nitro group to the aromatic ring under acidic conditions (e.g., HNO₃/H₂SO₄).

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation or Fe/HCl .

Etherification : React with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl bromide) in the presence of a base like K₂CO₃ in DMF at 80–100°C .

Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. For example, excess trifluoroethylating agent improves etherification efficiency, while prolonged reaction times may lead to side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Resolve aromatic protons (δ 6.5–7.5 ppm), trifluoroethoxy group (¹⁹F signal at ~-75 ppm), and methyl substituents. Coupling patterns distinguish para/meta substitution .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₀F₃NO via [M+H]⁺ ion).

- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How does the trifluoroethoxy group influence solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility : The trifluoroethoxy group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be quantified via shake-flask experiments .

- Stability : Under acidic conditions (pH < 3), protonation of the aniline group may lead to decomposition. Stability assays (HPLC monitoring over 24–72 hours) are recommended to assess degradation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields reported in nucleophilic aromatic substitution reactions?

- Methodological Answer : Discrepancies arise from competing pathways:

- Electrophilic vs. Nucleophilic Sites : The electron-withdrawing trifluoroethoxy group deactivates the ring, slowing substitution. Kinetic studies (e.g., using ¹⁹F NMR to track intermediates) can identify rate-limiting steps .

- Catalyst Effects : Pd/C vs. Raney Ni in hydrogenation alters reduction efficiency. For example, Pd/C may over-reduce sensitive functional groups .

- Resolution Strategy : Use isotopic labeling (e.g., ¹⁵N-aniline) to trace reaction pathways or DFT calculations to model transition states .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). The trifluoroethoxy group’s electronegativity may influence hydrogen bonding or hydrophobic interactions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like binding free energy (ΔG) and root-mean-square deviation (RMSD) quantify interactions .

- QSAR Studies : Corrogate substituent effects (e.g., methyl vs. trifluoroethoxy) with bioactivity data from analogues .

Q. What strategies resolve conflicting data in the compound’s metabolic stability assays?

- Methodological Answer :

- In Vitro Microsomal Assays : Compare liver microsomes from different species (e.g., human vs. rat) to identify species-specific metabolism. LC-MS/MS monitors metabolite formation (e.g., hydroxylation or deamination) .

- CYP Inhibition Studies : Use fluorogenic substrates to test if the compound inhibits CYP3A4 or CYP2D6, which could artificially inflate stability metrics .

- Isotope Effects : Deuterate the aniline NH₂ group to slow oxidative metabolism and validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.